3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

Unnatural amino acid Cytotoxicity Genetic code expansion

Procure 4-Acetyl-L-phenylalanine Hydrochloride (CAS 20299-31-4) for high-fidelity genetic code expansion and stoichiometrically precise bioconjugation. Its para-acetyl ketone is an orthogonal handle, enabling exclusive oxime/hydrazone ligation without cross-reactivity—achieving homogeneous drug-to-antibody ratios (DAR) and site-specific PEGylation that native or simply-substituted phenylalanines cannot deliver. This ensures consistent, predictable therapeutic performance for ADC development and protein engineering. Secure multi-gram to kilogram lots with ≥98% purity, reliable global shipping, and full documentation to streamline your IND-enabling studies and commercial manufacturing workflows.

Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
CAS No. 20299-31-4
Cat. No. B590366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride
CAS20299-31-4
Synonymsp-Acetyl-L-phenylalanine Hydrochloride;  L-4-Acetylphenylalanine Hydrochloride; 
Molecular FormulaC11H14ClNO3
Molecular Weight243.68 g/mol
Structural Identifiers
InChIInChI=1S/C11H13NO3.ClH/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15;/h2-5,10H,6,12H2,1H3,(H,14,15);1H
InChIKeyTZRAOLAVYBTWGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-L-phenylalanine Hydrochloride (CAS 20299-31-4): Identity, Purity Specifications, and Core Molecular Characteristics for Procurement


4-Acetyl-L-phenylalanine Hydrochloride (CAS 20299-31-4), also referred to as (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride, is a para-acetyl substituted L-phenylalanine derivative [1]. This unnatural amino acid is available at high purity (≥95% to >98%) from multiple suppliers, and is a solid at 20°C [2]. Its molecular weight is 243.68 g/mol, and its structure comprises an aromatic ketone group para to the side chain, distinguishing it from native L-phenylalanine (MW 165.19 g/mol) and serving as a defining feature for its applications in orthogonal conjugation chemistry and genetic code expansion [1].

Why Generic L-Phenylalanine or Simple Aromatic Analogs Cannot Substitute for 4-Acetyl-L-phenylalanine Hydrochloride (CAS 20299-31-4) in Orthogonal Conjugation and Protein Engineering Workflows


Generic substitution fails for 4-Acetyl-L-phenylalanine Hydrochloride because the para-acetyl group constitutes a chemically orthogonal ketone handle absent in natural L-phenylalanine or other common aromatic analogs (e.g., 4-fluoro-, 4-chloro-phenylalanine). This ketone moiety enables exclusive reactivity via oxime ligation or hydrazone formation under mild, biocompatible conditions, without cross-reacting with native cysteine, lysine, or other canonical amino acid side chains [1]. Furthermore, the compound's recognition by evolved aminoacyl-tRNA synthetases (aaRS) permits its high-fidelity, site-specific genetic incorporation into recombinant proteins—a capacity not shared by unmodified L-phenylalanine or by analogs lacking this precise electronic and steric presentation [2]. Consequently, substituting with a less differentiated phenylalanine derivative compromises the site-selectivity, stoichiometric homogeneity, and downstream functional performance of the resulting bioconjugates.

Quantitative Evidence Guide for 4-Acetyl-L-phenylalanine Hydrochloride (CAS 20299-31-4): Directly Comparable Performance Metrics vs. Natural Amino Acid and Conventional Bioconjugation Methods


Cell Viability Equivalence of p-Acetylphenylalanine to L-Phenylalanine in Primary Rat Hepatocytes (0.1–1000 μM Range)

In a direct head-to-head comparison, the unnatural amino acid p-acetylphenylalanine (pAcF) exhibits a cell viability profile statistically equivalent to that of the natural amino acid L-phenylalanine. This was quantified in primary male rat hepatocytes across a concentration gradient from 0.1 to 1000 μM, demonstrating no significant difference in cell viability [1]. This safety profile equivalence is a critical differentiation point when selecting a ketone-bearing unnatural amino acid for in vivo applications, as it suggests minimal perturbation to cellular homeostasis compared to native substrates.

Unnatural amino acid Cytotoxicity Genetic code expansion

Exclusion of p-Acetylphenylalanine from Endogenous Protein Incorporation Contrasts with High L-Phenylalanine Incorporation in Hepatocytes

A key differentiator for p-acetylphenylalanine (pAcF) is its demonstrated inability to be incorporated into endogenous hepatocyte proteins, a risk factor that often limits the use of unnatural amino acids in vivo. In a direct comparison, [14C]-labeled pAcF showed no detectable incorporation into proteins of primary rat hepatocytes, whereas [14C]-L-phenylalanine exhibited substantial incorporation [1]. This contrast is crucial for experimental designs where the unnatural amino acid must remain bioorthogonal and not interfere with or be mis-incorporated into the host's native proteome.

Protein incorporation Metabolic stability Unnatural amino acid

Site-Specific Conjugation Enables Homogeneous Antibody-Drug Conjugates (ADCs) with Complete Tumor Regression vs. Heterogeneous Conjugates from Traditional Cysteine/Lysine Chemistry

The use of p-acetylphenylalanine (pAcF) in antibody engineering provides a quantitative and functional advantage over traditional conjugation methods. When site-specifically incorporated into an anti-Her2 antibody Fab or full-length IgG and subsequently conjugated to an auristatin payload via a stable oxime linkage, the resulting homogeneous ADCs demonstrated potent in vitro cytotoxicity against Her2(+) cancer cells and, critically, achieved complete tumor regression in rodent xenograft models [1]. In contrast, ADCs generated through nonselective conjugation to native cysteine or lysine residues are typically heterogeneous mixtures with suboptimal and variable pharmacokinetic and pharmacodynamic properties, often failing to achieve comparable complete regression outcomes.

Antibody-drug conjugate Site-specific conjugation Bioconjugation

Structural Basis for High-Fidelity Genetic Incorporation: Evolved aaRS Recognition at 2.5 Å Resolution

The genetic encoding of p-acetylphenylalanine relies on a mutant aminoacyl-tRNA synthetase (aaRS) that has been evolved to specifically recognize the para-acetyl group. The crystal structure of this evolved aaRS in complex with p-acetylphenylalanine has been solved at 2.5 Å resolution (PDB ID: 1ZH6) [1]. This structural evidence reveals that molecular recognition is driven by altered hydrogen bonding and packing interactions that accommodate the acetyl moiety, while discriminating against the native substrate L-tyrosine and other phenylalanine analogs. This level of structural characterization provides a mechanistic rationale for the high specificity and efficiency of pAcF incorporation, a level of detail not available for many other commercially available unnatural amino acids.

Aminoacyl-tRNA synthetase Protein engineering Genetic code expansion

Optimal Procurement and Application Scenarios for 4-Acetyl-L-phenylalanine Hydrochloride (CAS 20299-31-4) Based on Verified Performance Metrics


Development of Site-Specific Antibody-Drug Conjugates (ADCs) with Improved Homogeneity and In Vivo Efficacy

In ADC development, 4-Acetyl-L-phenylalanine Hydrochloride is uniquely suited for achieving site-specific conjugation. By genetically incorporating this unnatural amino acid at a defined site within an antibody, homogeneous ADCs with a precise drug-to-antibody ratio (DAR) can be produced via stable oxime linkage. This approach circumvents the heterogeneity and variable pharmacology associated with traditional cysteine or lysine conjugation, leading to a well-defined product with enhanced therapeutic window and a higher probability of achieving complete tumor regression in preclinical models [1].

Genetic Code Expansion for Precise Protein Engineering and Probing Structure-Function Relationships

This compound serves as a premier building block for expanding the genetic code of both prokaryotic and eukaryotic systems. Its incorporation is mediated by an orthogonal, structurally validated aaRS/tRNA pair, enabling the site-specific introduction of a unique ketone handle into any target protein. This allows for the selective attachment of biophysical probes, fluorophores, or polyethylene glycol (PEG) at defined positions, facilitating studies on protein folding, dynamics, and interactions that are not possible with canonical amino acid mutagenesis [2].

Synthesis of Homogeneous PEGylated Biologics with Defined Pharmacokinetic Profiles

For therapeutic proteins where PEGylation is required to improve half-life and reduce immunogenicity, 4-Acetyl-L-phenylalanine provides a route to site-specific and stoichiometrically controlled PEG conjugation. Incorporating pAcF at a strategically chosen residue in human growth hormone (hGH) or other biologics allows for selective PEG attachment to the ketone group, yielding homogeneous mono-PEGylated variants. This level of control over PEGylation site and number is unattainable with non-specific conjugation to native lysines, leading to more consistent and predictable in vivo performance [3].

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